Methylmethoxyacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

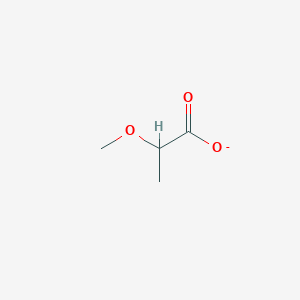

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7O3- |

|---|---|

Molecular Weight |

103.10 g/mol |

IUPAC Name |

2-methoxypropanoate |

InChI |

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/p-1 |

InChI Key |

ICPWFHKNYYRBSZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])OC |

Origin of Product |

United States |

The Significance of Methylmethoxyacetate As a Synthetic Intermediate

Methylmethoxyacetate is a key player in the synthesis of a variety of organic molecules, ranging from pharmaceuticals to specialty chemicals. Its utility stems from its ability to participate in a range of chemical transformations, introducing the methoxyacetyl group into larger molecular frameworks.

One of the notable applications of this compound is in the synthesis of pharmaceuticals. It is an important intermediate in the production of Vitamin B6 and certain sulfonamides, a class of antibacterial drugs. google.com Specifically, it is used in the synthesis of sulfa-5-pyrimidine. google.com The incorporation of the methoxyacetate (B1198184) moiety can be a crucial step in building the complex molecular architecture of these therapeutic agents.

Beyond the pharmaceutical industry, this compound serves as a valuable intermediate in the synthesis of dyes and other fine chemicals. shanghaisanyi.com Its bifunctional nature allows for sequential reactions, making it an adaptable component in multi-step synthetic sequences.

Furthermore, this compound is a precursor for the production of ethylene (B1197577) glycol ethers, which are widely used as solvents. google.com This underscores the compound's role not only as a building block for complex molecules but also as a starting material for industrially significant solvents. The conversion of this compound to these ethers highlights its importance in the broader chemical industry.

The synthesis of this compound itself has been a subject of extensive research, with various methods developed to improve efficiency and yield. Common synthetic routes include the carbonylation of dimethoxymethane (B151124) (DMM), the esterification of methoxyacetic acid, and a process starting from methylal and formic acid. google.com The carbonylation of DMM, in particular, has been optimized with various catalysts to achieve high selectivity and conversion rates. rsc.org

Table 1: Overview of this compound Synthesis Methods

| Starting Materials | Key Reagents/Catalysts | Brief Description | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Dimethoxymethane (DMM), Carbon Monoxide (CO) | Sulfonic acid resin catalyst | Carbonylation of DMM in a slurry phase or fixed bed reactor. | Up to 68.83% selectivity for MMAc. | rsc.org |

| Methoxyacetic acid, Methanol (B129727) | Acid catalyst | Esterification of methoxyacetic acid with methanol. | High yield under appropriate conditions. | google.com |

| Methylal, Formic acid | Catalyst (e.g., p-toluenesulfonic acid) | Reaction under relatively low temperature and pressure. | Yields can reach over 86%. | google.com |

| Methanol, Carbon Monoxide (CO) | Hydrogen fluoride (B91410) catalyst, Oxidizing agent | Oxycarbonylation of methanol. | Not specified. | google.com |

Overview of Research Trajectories and Future Directions

The research landscape for methylmethoxyacetate is dynamic, with a strong focus on improving its synthesis and expanding its applications, particularly in the realm of sustainable chemistry.

Current research is heavily invested in the development of more efficient and environmentally friendly synthetic methods. A significant trend is the exploration of novel catalytic systems for the carbonylation of dimethoxymethane (B151124). Researchers are investigating various catalysts, including solid acid catalysts and molecular sieves, to enhance reaction rates, improve selectivity, and allow for easier catalyst recovery and reuse. rsc.orggoogle.com The goal is to develop processes that are not only economically viable but also align with the principles of green chemistry by reducing waste and energy consumption.

Another key research trajectory is the exploration of this compound as a versatile C3 platform molecule. Its chemical structure makes it a suitable starting material for the synthesis of other valuable chemicals. Research is underway to develop catalytic pathways for the conversion of this compound into a range of products, thereby expanding its role in the chemical value chain.

Looking ahead, the future of this compound research appears to be closely linked to the broader trends in the chemical industry, particularly the shift towards sustainability and the circular economy. The development of bio-based routes to this compound from renewable feedstocks is a potential long-term research direction. This would further enhance its profile as a green chemical.

Furthermore, as our understanding of reaction mechanisms deepens, there will be opportunities to design even more sophisticated catalysts with tailored properties for the synthesis and conversion of this compound. The integration of computational chemistry with experimental work is expected to accelerate this process, leading to the discovery of novel and highly efficient catalytic systems.

Chemical Reactivity and Fundamental Mechanistic Investigations

Reactivity Towards Various Chemical Species

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing ester group on the same molecule imparts unique reactivity to methylmethoxyacetate, particularly in radical reactions and condensation chemistry.

The study of reactions involving radical intermediates is crucial for understanding degradation pathways, polymerization processes, and atmospheric chemistry.

Pulse radiolysis is a powerful technique used to generate and study the reactions of short-lived radical species, including the hydrated electron (e⁻aq), a potent reducing agent. dieselnet.com While specific pulse radiolysis studies on this compound are not extensively documented in the reviewed literature, the reactivity of this compound with hydrated electrons can be inferred from studies on similar aliphatic esters.

The reaction of hydrated electrons with acetate esters is generally rapid. For instance, the rate constant for the reaction of the hydrated electron with acetate is on the order of 10⁵ M⁻¹s⁻¹ nist.gov. The primary mechanism involves the addition of the hydrated electron to the carbonyl group, forming a transient radical anion.

For this compound, the reaction would be expected to proceed as follows:

CH₃OCH₂COOCH₃ + e⁻aq → [CH₃OCH₂COOCH₃]⁻•

The resulting radical anion would be a short-lived intermediate. The presence of the α-methoxy group may influence the stability and subsequent reaction pathways of this intermediate. Further pulse radiolysis studies would be necessary to determine the precise rate constant and to characterize the transient species formed in the reaction of hydrated electrons with this compound.

Table 1: Representative Rate Constants for the Reaction of Hydrated Electrons with Acetate Esters

| Reactant | Rate Constant (M⁻¹s⁻¹) |

| Acetate | ~1 x 10⁵ |

| Chloroacetate | 1.34 x 10¹⁰ |

| Dichloroacetate | 1.22 x 10¹⁰ |

| Trichloroacetate | 1.56 x 10¹⁰ |

Data sourced from studies on analogous compounds to infer potential reactivity. nist.govresearchgate.net

The term "captodative" describes the stabilization of a radical center by the synergistic effect of an adjacent electron-withdrawing (capto) group and an electron-donating (dative) group. dntb.gov.uawikipedia.org In this compound, the ester group (-COOCH₃) is the captor, and the methoxy group (-OCH₃) is the dative substituent.

Should a radical be formed at the α-carbon (the carbon atom between the ether and ester functionalities), it would experience significant stabilization through resonance. wikipedia.org The electron-donating methoxy group can delocalize the radical via its lone pair of electrons, while the electron-withdrawing ester group can delocalize the radical through its π-system. masterorganicchemistry.com This enhanced stability of the radical intermediate can lead to an increased rate for free-radical reactions involving the α-carbon of this compound. wikipedia.org

This captodative effect makes the α-hydrogen atoms of this compound more susceptible to abstraction by other radicals, a key step in many radical-mediated processes. The stability of the resulting radical influences the kinetics and thermodynamics of such reactions. chemistrysteps.com

Condensation reactions are a fundamental class of reactions in organic chemistry that form a carbon-carbon bond. byjus.comwikipedia.org The structure of this compound, possessing α-hydrogens and an ester group, suggests its potential participation in reactions like the Claisen and Darzens condensations.

In a Claisen condensation , an enolizable ester reacts with another ester in the presence of a strong base to form a β-keto ester. wikipedia.orgpearson.com For this compound to act as the nucleophilic component, a strong base would deprotonate the α-carbon to form an enolate. This enolate could then attack the carbonyl carbon of another ester molecule. The presence of the α-methoxy group could influence the acidity of the α-protons and the stability of the resulting enolate.

The general mechanism for a Claisen-type condensation involving this compound would proceed as follows:

Enolate formation: A strong base removes an α-proton from this compound.

Nucleophilic attack: The resulting enolate attacks the carbonyl carbon of another ester molecule.

Elimination: The alkoxy group of the electrophilic ester is eliminated, forming the β-keto ester product.

In the Darzens condensation , a ketone or aldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgchemistnotes.com While this compound is not an α-haloester, a halogenated derivative could participate in this reaction. The reaction begins with the deprotonation of the α-carbon, followed by nucleophilic attack on a carbonyl compound and subsequent intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org

The selective oxidation of methane (B114726) to value-added chemicals like methanol (B129727) and acetic acid is a significant area of research. dntb.gov.uaresearchgate.netmdpi.com In these complex reaction networks, various oxygenated intermediates are formed. While direct evidence for the formation of this compound as an intermediate in methane partial oxidation is not prominent in the literature, its formation is plausible under certain conditions.

For instance, in processes aiming for acetic acid production from methane, methanol is a common intermediate. nih.govnih.gov The subsequent carbonylation of methanol can lead to acetic acid. Alternatively, the oxidation of methane can produce methoxy species on a catalyst surface, which can then be converted to various products. nih.gov It is conceivable that under specific catalytic conditions, the coupling of methoxy and carboxymethyl intermediates, or the esterification of methoxyacetic acid (if formed), could lead to this compound.

The challenge in methane partial oxidation is to control the reaction to favor the desired product and prevent over-oxidation to carbon dioxide. researchgate.net The identification of all stable and transient intermediates is crucial for understanding the reaction mechanism and optimizing the catalytic system.

Reactions with Radical Intermediates

Elucidation of Reaction Mechanisms in Catalytic Processes

The ester functionality in this compound makes it susceptible to catalytic hydrolysis and transesterification reactions. Understanding the mechanisms of these processes is essential for controlling its synthesis and degradation.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, esters undergo hydrolysis to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org For this compound, this would result in methoxyacetic acid and methanol. The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic attack: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the methoxy groups.

Elimination: The protonated methoxy group leaves as methanol, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the carboxylic acid product.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol could produce ethyl methoxyacetate (B1198184) and methanol. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing one of the products. wikipedia.org

Mechanistic Pathways of Acid-Catalyzed Carbonylation

The acid-catalyzed carbonylation of dimethoxymethane (B151124) (DMM) to methyl methoxyacetate (MMAc) proceeds through a series of well-defined steps initiated on solid acid catalysts, typically zeolites. The reaction is initiated by the interaction of DMM with the Brønsted acid sites of the catalyst. rutgers.edu This interaction leads to the formation of a key intermediate, a methoxymethoxy (MMZ) group, along with methanol. rutgers.edu

Once formed, the surface-bound MMZ species undergoes carbonylation. This step involves the insertion of a carbon monoxide (CO) molecule into the methoxymethoxy intermediate. This insertion results in the formation of a methoxyacetyl species, which is the direct precursor to methyl methoxyacetate. rutgers.edu The final step in the primary reaction pathway is the reaction of the methoxyacetyl species with methanol, which is present from the initial DMM activation step or can be added to the feed, to yield the final product, methyl methoxyacetate, and regenerate the acid site on the catalyst.

Investigation of Elementary Steps and Rate-Determining Processes

Key Elementary Steps:

Activation of DMM: Dimethoxymethane reacts with a Brønsted acid site (H⁺) on the zeolite surface to form a protonated DMM molecule. This activated species then cleaves to form a surface-bound methoxymethoxy (MMZ) group and a molecule of methanol.

DMM + H⁺ ⇌ [DMM-H]⁺

[DMM-H]⁺ → MMZ-surface + CH₃OH

Carbon Monoxide Insertion: A molecule of carbon monoxide from the gas phase reacts with the surface-bound MMZ group. This step is believed to proceed through a carbocationic transition state and results in the formation of a methoxyacetyl intermediate. rutgers.edu

Product Formation: The methoxyacetyl intermediate reacts with methanol to produce methyl methoxyacetate and regenerate the Brønsted acid site.

While the precise rate-determining step can be influenced by reaction conditions and catalyst properties, studies suggest that the carbonylation of the methoxymethoxy intermediate (Step 2) is a critical and potentially rate-limiting process. rutgers.edu The kinetics of the reaction often show a dependence on the partial pressure of carbon monoxide, further indicating the importance of the CO insertion step. The rate of DMM carbonylation has been observed to be faster in the presence of physisorbed DMM, which is thought to be due to the solvation of the carbocationic transition state involved in the addition of CO to the MMZ intermediate. rutgers.edu

| Catalyst | DMM Conversion (%) | MMAc Selectivity (%) | Reference |

|---|---|---|---|

| ZSM-5 (MFI type zeolite) | High | >70 | researchgate.netrsc.org |

| Amberlyst 36 (sulfonated ion exchange resin) | High | Data not specified | researchgate.netrsc.org |

| H-Y-30 (FAU-type zeolite) | Low | Data not specified | researchgate.netrsc.org |

| Amberlyst 46 | Low | Data not specified | researchgate.netrsc.org |

Competitive Reaction Pathways and Side Product Formation

In the acid-catalyzed carbonylation of dimethoxymethane, the desired reaction to form methyl methoxyacetate is often accompanied by competitive reaction pathways that lead to the formation of various side products. The nature and distribution of these byproducts are influenced by the catalyst acidity, reaction temperature, and pressure. pleiades.online

The most significant competitive reaction is the disproportionation of DMM. rutgers.edupleiades.online This reaction also proceeds on the Brønsted acid sites of the catalyst and involves the reaction of a surface-bound methoxymethoxy (MMZ) group with another molecule of DMM. This pathway results in the formation of dimethyl ether (DME) and methyl formate (B1220265) (MF). rutgers.edu

Other notable side products that have been identified include higher oxymethylene ethers (OMEs), such as OME₂, and their subsequent carbonylation products. researchgate.netrsc.org Formaldehyde (B43269) (FA) has also been observed as a byproduct. researchgate.netrsc.org The formation of these compounds can be attributed to the complex reaction network involving the intermediates of DMM synthesis and carbonylation. For instance, strong acid sites on some catalysts can also promote the dehydration of methanol (formed in the initial step) to produce dimethyl ether. acs.org

| Side Product | Formation Pathway | Reference |

|---|---|---|

| Dimethyl Ether (DME) | Disproportionation of DMM; Dehydration of Methanol | rutgers.eduacs.org |

| Methyl Formate (MF) | Disproportionation of DMM | rutgers.edupleiades.online |

| Higher Oxymethylene Ethers (OMEs) | Further reaction of DMM intermediates | researchgate.netrsc.org |

| Carbonylation products of higher OMEs | Carbonylation of OME side products | researchgate.netrsc.org |

| Formaldehyde (FA) | Decomposition of reaction intermediates | researchgate.netrsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and a host of other properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for exploring the potential energy surface (PES) of a molecule, which maps the energy of a system as a function of its geometry. By identifying the minima on this surface, stable conformations (isomers) can be predicted. The saddle points on the PES correspond to transition states, which represent the energy maxima along a reaction coordinate and are crucial for understanding reaction kinetics. arxiv.orggithub.io

DFT calculations can be employed to map the energetic landscape of methyl methoxyacetate (B1198184), identifying its most stable conformers. The rotation around the C-C and C-O single bonds gives rise to different spatial arrangements of the atoms. A relaxed scan of the dihedral angles associated with these bonds would reveal the energy profile, highlighting the lowest energy structures. For instance, a hypothetical DFT study at a common level of theory like B3LYP/6-31G(d) could yield the relative energies of different conformers.

To locate a transition state for a specific reaction, such as the hydrolysis of methyl methoxyacetate, methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or relaxed potential energy scans can be used. github.iofaccts.de These calculations provide the geometry of the transition state and its energy, which is essential for calculating the reaction's activation energy.

Table 1: Hypothetical Relative Energies of Methyl Methoxyacetate Conformers Calculated by DFT

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kJ/mol) |

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal (Gauche) | 60° | 4.50 |

| Anti-clinal | 120° | 8.20 |

| Syn-periplanar | 0° | 15.00 |

This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are not from a published study on methyl methoxyacetate.

While DFT is powerful, it is an approximate method. More accurate calculations often require methods that explicitly account for electron correlation—the way electrons interact and influence each other's motion. For molecules with complex electronic structures, such as those with degenerate or near-degenerate orbitals (e.g., in excited states or at transition states), single-reference methods like standard DFT or Møller-Plesset perturbation theory can fail. waseda.ac.jprsc.org In these cases, multireference methods are necessary.

Multireference perturbation theory (MRPT), such as the Complete Active Space Second-Order Perturbation Theory (CASPT2), provides a robust framework for handling such complex cases. waseda.ac.jpkyushu-u.ac.jparxiv.org These methods begin with a multiconfigurational self-consistent field (MCSCF) calculation, which provides a qualitatively correct description of the electronic structure, and then add the remaining dynamic electron correlation via perturbation theory. kyushu-u.ac.jp

While specific CASPT2 studies on methyl methoxyacetate are not prominent in the literature, research on structurally related molecules demonstrates the power of this approach. For example, a study on p-methoxy methylcinnamate (p-MMC) utilized CASSCF and MS-CASPT2 to investigate its photophysical and photochemical mechanisms. nih.gov The calculations were able to map the excited-state relaxation paths and identify key conical intersections between different potential energy surfaces. nih.gov This level of theory is crucial for understanding photochemical reactions, where multiple electronic states are involved. Such an approach applied to methyl methoxyacetate could elucidate its behavior upon electronic excitation.

Computational methods can predict the redox potentials of molecules, which quantify their tendency to accept or donate electrons. The calculation typically involves computing the Gibbs free energy change (ΔG) for the reduction or oxidation reaction. This is often achieved by calculating the energies of the neutral, reduced, and oxidized species and applying a thermodynamic cycle that includes solvation energy. canterbury.ac.nzresearchgate.netnih.gov DFT methods, combined with a continuum solvent model, are commonly used for this purpose. chemrxiv.org

The standard reduction potential (E°) can be calculated using the following relationship:

E° = -ΔG° / (nF)

where n is the number of electrons transferred and F is the Faraday constant. The accuracy of these predictions depends heavily on the chosen level of theory and the solvation model. researchgate.net

Similarly, the calculation of reaction barriers (activation energies, ΔE‡) is a key application of quantum chemistry. The barrier is the energy difference between the reactants and the transition state. mit.edu High-accuracy methods can provide reaction barriers that are crucial for predicting reaction rates.

For instance, in a computational study of the formation of methyl acrylate (B77674) from methoxyacetylene (B14055853) and formaldehyde (B43269), a reaction relevant to ester synthesis, DFT (B3LYP/6-31G*) calculations were used to determine the reaction pathway. researchgate.net The study found that the reaction proceeds through a methoxy (B1213986) oxete intermediate, and the key transition states were located and their energies calculated. researchgate.net

Table 2: Example of Calculated Reaction Barriers for a Related Reaction System

| Reaction Step | Computational Method | Calculated Barrier (kcal/mol) |

| Formation of Methoxy Oxete Intermediate | B3LYP/6-31G | 26.40 |

| Ring-opening to Methyl Acrylate | B3LYP/6-31G | Not specified |

Data adapted from a computational study on the formation of methyl acrylate, a structurally related ester. researchgate.net

Molecular Modeling and Simulations

Beyond single-molecule quantum calculations, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions with the environment, such as solvents.

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the validation of proposed mechanisms or the discovery of new, unexpected pathways. nih.gov

A notable example relevant to the synthesis of methoxy-containing esters is the ab initio and DFT study on the reaction between methoxyacetylene and formaldehyde to form methyl acrylate. researchgate.net This study computationally explored the reaction pathway and concluded that the reaction proceeds via a stepwise mechanism. The key findings include:

Intermediate Identification: The calculations identified a four-membered ring, 2-H-methoxyoxete, as a crucial reactive intermediate.

Asynchronous Bond Formation: The formation of this intermediate was found to be asynchronous, with the C-C bond forming before the C-O bond.

Electrocyclic Ring-Opening: The final step involves the electrocyclic ring-opening of the methoxy oxete intermediate to yield the final product, methyl acrylate. researchgate.net

This type of computational investigation provides a detailed, molecular-level picture of the reaction mechanism that is often difficult to obtain through experimental means alone.

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. nih.gov Computational models are essential for understanding these solvent effects. There are two main approaches to modeling solvation:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant (ε). wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used examples. wikipedia.orgwikipedia.orgresearchgate.netq-chem.com These models are computationally efficient and capture the bulk electrostatic effects of the solvent. wikipedia.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov A common hybrid approach is to treat the first solvation shell explicitly and represent the rest of the solvent as a continuum. nih.gov Molecular dynamics (MD) simulations with a large number of explicit solvent molecules can be used to sample many solvent configurations and calculate properties like the free energy of solvation. rsc.org

A computational study on methyl methoxyacetate could use these models to investigate how its conformational preferences change in solvents of different polarities. Furthermore, the energies of reactants and transition states can be calculated in different solvent models to determine how the solvent affects reaction barriers, thereby providing a theoretical explanation for solvent-dependent reaction kinetics. nih.gov

Microkinetic Modeling of Catalytic Systems

A hypothetical microkinetic model for the synthesis of methylmethoxyacetate, for instance, via the esterification of methoxyacetic acid with methanol (B129727) or the carbonylation of dimethyl ether followed by oxidation, would begin with the definition of the catalytic cycle. This involves identifying all relevant elementary steps, such as the adsorption of reactants onto the catalyst surface, surface diffusion, chemical transformations of adsorbed intermediates, and the desorption of the this compound product. researchgate.netmpg.de

The rate constants for each of these elementary steps, both forward and reverse, are crucial parameters in the model. wisc.edu These can be estimated using quantum chemical calculations, such as Density Functional Theory (DFT), which provide insights into the energetics of the reaction pathway, including activation barriers and reaction energies. mdpi.com Experimental data from surface science studies and kinetic experiments can also be integrated to refine these parameters. nih.gov

Once the reaction network and rate constants are established, a system of ordinary differential equations is solved to describe the time evolution of the concentrations of all surface and gas-phase species. wisc.edu The solution to these equations provides a detailed picture of the catalytic process under various reaction conditions (temperature, pressure, reactant concentrations).

Table 1: Hypothetical Elementary Steps in a Microkinetic Model for this compound Synthesis

| Step Number | Description | Type of Step | Key Intermediates |

| 1 | Adsorption of Reactant A | Adsorption | A(ads) |

| 2 | Adsorption of Reactant B | Adsorption | B(ads) |

| 3 | Surface Reaction of A(ads) and B(ads) | Surface Reaction | Intermediate_1(ads) |

| 4 | Isomerization of Intermediate_1(ads) | Surface Reaction | Intermediate_2(ads) |

| 5 | Desorption of this compound | Desorption | This compound(g) |

This table is a simplified, hypothetical representation. A real microkinetic model would involve a much larger number of elementary steps and intermediates.

Application of Machine Learning in this compound Chemistry

Machine learning (ML) is emerging as a transformative tool in catalysis science, offering the potential to accelerate the discovery and optimization of catalysts for the synthesis of compounds like this compound. researchgate.netyoutube.com By leveraging large datasets from experiments and computational chemistry, ML models can learn complex relationships between catalyst properties and their performance, enabling rapid screening of new candidate materials. researchgate.net

In the context of this compound synthesis, an ML model could be trained to predict key performance metrics such as conversion, selectivity, and yield based on a set of catalyst descriptors. These descriptors can include intrinsic properties of the catalyst material (e.g., elemental composition, electronic structure, crystal structure) and reaction conditions (e.g., temperature, pressure, reactant ratio). rsc.org

The development of such a predictive model would involve several key steps. First, a comprehensive dataset needs to be compiled, integrating data from historical experiments, high-throughput screening, and theoretical calculations. The quality and diversity of this dataset are critical for the accuracy of the resulting model. rsc.org

Next, a suitable ML algorithm is chosen. Common choices include random forests, support vector machines, and artificial neural networks. rsc.org The model is then trained on the dataset to learn the correlations between the input descriptors and the target performance metrics.

Table 2: Example of a Dataset Structure for Predictive Modeling of Catalyst Performance in this compound Synthesis

| Catalyst Composition | d-band center (eV) | Reaction Temperature (°C) | Reactant A:B Ratio | Selectivity to this compound (%) |

| Catalyst 1 | -2.5 | 150 | 1:1 | 85 |

| Catalyst 2 | -2.8 | 150 | 1:1 | 92 |

| Catalyst 3 | -2.2 | 160 | 1:2 | 78 |

| ... | ... | ... | ... | ... |

This table represents a simplified example of the type of data that would be used to train a machine learning model. A real dataset would contain a much larger number of data points and a wider range of descriptors.

Once trained, the ML model can be used to predict the performance of a vast number of hypothetical catalyst compositions, allowing for a rapid in silico screening that would be infeasible with purely experimental or traditional computational methods. researchgate.net This approach can significantly narrow down the search space for promising new catalysts for this compound synthesis, guiding experimental efforts towards the most promising candidates. rsc.org

Data-driven approaches, powered by machine learning and artificial intelligence, are beginning to revolutionize the way chemical syntheses are designed. lbl.govnih.gov For a target molecule like this compound, these methods can be employed to propose novel and efficient synthetic routes by learning from the vast repository of known chemical reactions. nih.govrsc.org

Computer-aided synthesis planning (CASP) tools utilize extensive reaction databases and sophisticated algorithms to work backward from the target molecule, a process known as retrosynthesis, to identify potential starting materials and reaction pathways. nih.gov By representing molecules and reactions in a machine-readable format, these tools can explore a vast chemical space to suggest synthetic routes that a human chemist might not have considered. youtube.com

In the context of this compound, a data-driven synthetic design tool could be used to:

Propose novel synthetic routes: By analyzing patterns in known esterification and carbonylation reactions, the tool could suggest alternative starting materials or reaction conditions that lead to a more efficient or sustainable synthesis of this compound.

Optimize reaction conditions: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a given synthetic step, maximizing the yield and minimizing byproducts. youtube.com

Predict reaction outcomes: Given a set of reactants and conditions, these models can predict the likely products and their relative abundances, aiding in the planning and execution of the synthesis. youtube.com

The integration of data-driven approaches into the design of this compound synthesis holds the promise of accelerating the discovery of new and improved production methods, reducing the reliance on trial-and-error experimentation, and ultimately leading to more efficient and sustainable chemical manufacturing processes. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Methylmethoxyacetate as a Key Building Block in Complex Molecular Architectures

The reactivity of this compound makes it an important precursor and intermediate in a variety of synthetic pathways, leading to the formation of intricate molecular architectures.

This compound is a notable co-product in the synthesis of methyl glycolate (B3277807), a direct precursor to ethylene (B1197577) glycol. One of the key industrial routes to these compounds is the carbonylation of formaldehyde (B43269). In this process, formaldehyde reacts with carbon monoxide and methanol (B129727), often with methyl formate (B1220265) serving as a source of carbon monoxide. This reaction, typically catalyzed by solid acids such as heteropoly acids, yields both methyl glycolate and this compound.

The synthesis can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, silicotungstic acid has been shown to be an effective catalyst for this transformation. The reaction involves the carbonylation of formaldehyde, and the subsequent esterification with methanol produces the desired precursors. Research has explored different sources of formaldehyde, such as paraformaldehyde and trioxane, to optimize the yield of both methyl glycolate and this compound.

Table 1: Synthesis of Ethylene Glycol Precursors

| Reactants | Catalyst | Key Products | Significance |

|---|---|---|---|

| Formaldehyde, Carbon Monoxide, Methanol | Heteropoly acids (e.g., Silicotungstic acid) | Methyl Glycolate, this compound | Production of precursors for ethylene glycol, a major commodity chemical. |

This compound serves as a crucial intermediate in the synthesis of various organic derivatives, including 4-alkoxyacetoacetate compounds. A patented method describes the preparation of these compounds starting from this compound. The process involves reacting this compound with a first alkali in a solvent to produce an intermediate, which is then treated with a second alkali in another solvent to yield the final 4-alkoxyacetoacetate product. These compounds are valuable building blocks in their own right, finding applications in pharmaceuticals and other areas of chemical synthesis.

The utility of this compound extends to the challenging field of natural product total synthesis. A notable example is its application in the synthesis of Reserpine, a complex indole (B1671886) alkaloid with a history of use as an antipsychotic and antihypertensive agent. In one synthetic strategy, the lithium enolate of methyl methoxyacetate (B1198184) is employed in a crucial condensation reaction with a hexynal derivative. This step is followed by treatment with benzenesulphonyl chloride and DBU to form a conjugated methoxy (B1213986) ester, which serves as a key intermediate in the construction of the intricate E-ring of the Reserpine molecule. This application highlights the ability of this compound to introduce specific functionalities and build stereochemical complexity in the synthesis of pharmacologically important natural products.

This compound is also a valuable tool in medicinal chemistry for the synthesis of analogues of bioactive molecules to study their structure-activity relationships (SAR). A compelling example is its use in the synthesis of Botryllamide analogues, which are known inhibitors of the ABCG2 multidrug transporter. The synthesis of the core structure of Botryllamides, such as Botryllamide F and G, involves the preparation of a key C1-C9 fragment, 2-methoxy-p-coumaric acid. This fragment is synthesized from this compound and 4-hydroxybenzaldehyde. By utilizing this synthetic route, researchers have been able to create a series of structural variants of the natural products. The subsequent biological evaluation of these synthetic analogues has revealed that the 2-methoxy-p-coumaric acid portion and the degree of double bond conjugation within this group are critical for the inhibition of ABCG2. This demonstrates how this compound can be instrumental in generating a library of related compounds to probe the specific molecular features responsible for their biological activity.

Contributions to Polymer and Materials Chemistry

Beyond its applications in the synthesis of discrete small molecules, this compound also finds utility in the realm of polymer and materials chemistry.

While detailed mechanistic studies are not widely available in peer-reviewed literature, a Chinese patent indicates that this compound can be used as a catalyst for polymerization reactions. The specific types of polymerization reactions and the precise catalytic role of this compound are not extensively elaborated upon in the available public documentation. Catalysts are fundamental in polymer chemistry for controlling polymerization processes and influencing the properties of the resulting materials. They can affect reaction rates, polymer chain length, and stereochemistry, which in turn determine the physical and chemical properties of the polymer. The mention of this compound in this context suggests its potential to influence polymerization processes, though further research is needed to fully elucidate its specific applications and mechanisms in this area.

This compound: A Versatile Compound in Advanced Chemical Applications

This compound, a methoxy ester, is a significant organic compound with diverse applications spanning advanced organic synthesis and materials science. This article explores the specific roles of this compound, focusing on its utility as a key building block in the synthesis of complex molecules and its function as a performance-enhancing additive in fuels.

1

This compound serves as a crucial intermediate and reagent in the synthesis of a variety of specialized chemical structures. Its unique combination of an ester and an ether functional group allows for versatile reactivity, making it a valuable tool for chemists.

One notable application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it is a key precursor in the preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine. chemicalbook.comchemicalbook.com This pyrimidine (B1678525) derivative is a vital building block for more complex molecules, including certain sulfa drugs. The synthesis involves the reaction of this compound with a suitable thiourea (B124793) derivative in the presence of a base. The methoxyacetate moiety provides the C2 and C3 atoms of the pyrimidine ring, along with the methoxy substituent at the 5-position.

In the realm of materials science, this compound is utilized both as a specialty solvent and as a monomer precursor in polymerization reactions. neptjournal.com Its excellent solvency for a wide range of resins and polymers makes it a suitable medium for polymerization processes, influencing the polymer's final properties. neptjournal.com Catalytic systems are essential for controlling polymerization and modulating the characteristics of the resulting materials. mdpi.commdpi.com

For example, in the synthesis of certain specialty polymers, this compound can be used in the reaction mixture to ensure homogeneity and control the reaction kinetics. The moderate evaporation rate of this compound is advantageous in these processes, providing an ideal drying time for coatings and films. neptjournal.com While specific data on polymers synthesized directly with this compound as a monomer is limited in publicly available research, its role as a synthesis intermediate for functional monomers is an area of interest. neptjournal.com The properties of polymers are significantly influenced by their molecular architecture, which can be controlled through the choice of solvents and catalysts. mdpi.com

Table 1: Selected Applications of this compound in Synthesis

| Application Area | Specific Use | Resulting Product/Material |

| Pharmaceutical Synthesis | Intermediate | 4-hydroxy-2-mercapto-5-methoxypyrimidine chemicalbook.comchemicalbook.com |

| Materials Science | Specialty Solvent | High-performance polymers and coatings neptjournal.com |

| Materials Science | Catalyst | Controlled polymerization reactions mdpi.com |

2 Applications as an Oxygenated Additive for Fuels

This compound is also recognized for its potential application as an oxygenated additive for both gasoline and diesel fuels. Oxygenates are compounds containing one or more oxygen atoms that are added to fuel to promote more complete combustion, thereby reducing harmful emissions. wikipedia.org The most common oxygenates are alcohols and ethers. wikipedia.org

The chemical mechanism behind the performance enhancement of oxygenated additives lies in their ability to introduce oxygen directly into the fuel-air mixture at a molecular level. This leads to a more efficient and cleaner burn. The presence of the ether and ester functional groups in this compound contributes to this effect. During combustion, the C-O bonds in the ether and ester moieties can break, releasing oxygen atoms that can participate in the oxidation of unburned hydrocarbons and carbon monoxide.

The addition of oxygenates like this compound can lead to a reduction in particulate matter (soot), carbon monoxide (CO), and unburned hydrocarbon emissions. iea-amf.org The oxygen content of the fuel blend is a key factor in achieving these reductions. While specific performance data for this compound as a fuel additive is not extensively detailed in publicly available literature, the general principles of oxygenated additives suggest a positive impact on emission profiles.

The performance enhancement from oxygenated additives also relates to their influence on the fuel's physicochemical properties. The addition of compounds like this compound can affect properties such as viscosity and lubricity. For instance, adding n-butyl alcohol to jatropha biodiesel has been shown to significantly reduce viscosity, leading to improved atomization and a subsequent increase in brake thermal efficiency. scientific.net While a direct parallel cannot be drawn without specific studies on this compound, it is plausible that its blending characteristics could offer similar benefits.

Table 2: Physicochemical Properties of this compound Relevant to Fuel Applications

| Property | Value |

| Boiling Point | 129-130 °C chemicalbook.com |

| Density | 1.051 g/mL at 25 °C chemicalbook.com |

| Flash Point | 96 °F chemicalbook.com |

| Water Solubility | Soluble chemicalbook.com |

The data in Table 2 indicates that this compound has a relatively high boiling point and is soluble in water, which are important considerations for its use as a fuel additive, affecting storage, handling, and its behavior within the fuel system.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is a cornerstone in the study of methyl methoxyacetate (B1198184), enabling researchers to elucidate reaction pathways and confirm molecular structures through the interaction of electromagnetic radiation with matter.

Electron pulse radiolysis is a powerful technique used to study fast reactions by generating transient reactive species, such as radicals and excited states, with a high-energy electron pulse. This method is particularly suited for investigating the reactivity of methyl methoxyacetate toward radicals in an aqueous medium. rsc.org The technique allows for the direct observation and characterization of short-lived intermediates that are critical to understanding reaction mechanisms.

In studies involving related compounds, pulse radiolysis has been employed to investigate one-electron oxidation and the formation of intramolecular three-electron bonds in dipeptides containing methionine. nih.gov For methoxyacetate, the ion can be viewed as a donor-spacer-acceptor system. researchgate.net Following an initial reaction, such as electron addition, the subsequent step can be an intramolecular dissociative electron transfer. researchgate.net This process can lead to the formation of methoxymethyl radicals, providing a pathway to explain certain reaction products. researchgate.net The generation of transient species like the hydrated electron (eaq–) through water radiolysis allows for the measurement of reaction rate constants with solutes like methoxyacetate. nih.gov The decay of these transient species, monitored using transient absorption spectroscopy, provides kinetic data essential for modeling chemical processes in advanced reduction and oxidation processes. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of methyl methoxyacetate and the intermediates in its synthesis. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming its identity and purity. In synthetic preparations, NMR analysis is routinely used to verify the formation of the desired product and to quantify yields. google.com

For instance, in syntheses involving the carbonylation of methylal or paraformaldehyde, NMR analysis confirms the production of methyl methoxyacetate. google.com It is also used to distinguish between diastereomeric salts during resolution studies involving amides derived from methyl methoxyacetate. acs.org The chemical shifts observed in the NMR spectrum are characteristic of the ester and ether functional groups present in the molecule. orgchemboulder.com Protons on the carbon adjacent to the ether oxygen (CH₃O-CH₂ ) typically appear at a different chemical shift than the methyl protons of the ester group (C(=O)O-CH₃ ), allowing for unambiguous structural assignment. orgchemboulder.com Time-resolved ¹H NMR can also be used to monitor the formation of active esters in real-time. researchgate.net

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | O=C-O-CH₃ | ~3.72 |

| ¹H | CH₃ -O-CH₂ | ~3.41 |

| ¹H | CH₃-O-CH₂ | ~4.05 |

| ¹³C | C =O | ~170.8 |

| ¹³C | CH₃-O-C H₂ | ~69.5 |

| ¹³C | C H₃-O-CH₂ | ~59.1 |

| ¹³C | O=C-O-C H₃ | ~52.0 |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are versatile techniques for both qualitative and quantitative analysis of methyl methoxyacetate. FTIR is particularly useful for identifying functional groups and confirming the molecular structure, while both methods can be adapted for monitoring reaction progress.

The FTIR spectrum of methyl methoxyacetate shows characteristic absorption bands that confirm its structure. thermofisher.com A strong peak corresponding to the C=O (carbonyl) stretch of the ester group is prominent, typically appearing around 1750-1737 cm⁻¹. orgchemboulder.comnih.gov Additionally, C-O stretching vibrations from both the ester and ether linkages are visible in the 1300-1000 cm⁻¹ region. orgchemboulder.com Commercial specifications for methyl methoxyacetate often require that its infrared spectrum conforms to a standard, verifying its identity. thermofisher.comthermofisher.com

Both ATR-FTIR and UV-Vis spectroscopy have been developed as rapid methods for quantifying components in aqueous solutions, which is relevant for monitoring processes like biodiesel washing where methanol (B129727) is a contaminant. scielo.br These techniques can be applied to reaction monitoring in the synthesis of methyl methoxyacetate, potentially allowing for real-time analysis of reactant consumption and product formation without extensive sample preparation. scielo.br For example, in situ FTIR has been used to detect oxygenated intermediates, including methyl methoxyacetate, during methane (B114726) oxidation studies. researchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 1750–1737 | C=O Stretch | Ester |

| 1300–1000 | C-O Stretch | Ester and Ether |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. sjsu.edu While direct EPR studies on methyl methoxyacetate are not widely documented, the technique is highly relevant for investigating potential radical-mediated reaction mechanisms involving this compound.

Reactions initiated by methods like pulse radiolysis can generate radical intermediates. rsc.org For instance, the dissociative electron transfer in the methoxyacetate ion is proposed to form methoxymethyl radicals. researchgate.net EPR spectroscopy would be the definitive method to detect and identify such radicals. In many biological and chemical systems, short-lived radicals are detected using a method called spin trapping, where a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be easily observed by EPR. nih.gov This approach could be used to intercept and identify primary radicals formed during the synthesis or degradation of methyl methoxyacetate. The identification of methoxyl radicals during methanol oxidation using EPR has been demonstrated, showcasing the technique's utility in related systems. rsc.org

Chromatographic and Hyphenated Analytical Approaches

Chromatographic methods are essential for separating complex mixtures, making them ideal for analyzing the results of chemical reactions, including the synthesis of methyl methoxyacetate.

In the synthesis of methyl methoxyacetate from dimethoxymethane (B151124) (DMM) and carbon monoxide, product streams are analyzed online or offline by GC. mdpi.comresearchgate.net These analyses are typically performed using a capillary column (e.g., HP-FFAP or DB-FFAP) connected to a flame ionization detector (FID) for quantifying organic compounds like methyl methoxyacetate and unreacted DMM. mdpi.comepo.org For non-condensable gases or other specific products, a packed column (e.g., Porapak Q) with a thermal conductivity detector (TCD) may be used in parallel. epo.org

Kinetic studies rely heavily on GC to measure product concentrations at different time intervals or under varying conditions (temperature, pressure, catalyst). acs.org For example, in the development of catalysts for DMM carbonylation, GC analysis is used to compare the performance (conversion and selectivity) of different materials, such as various zeolites. mdpi.comescholarship.org

| Reaction | Catalyst | Reaction Conditions | GC Analysis Findings | Reference |

|---|---|---|---|---|

| Carbonylation of Dimethoxymethane (DMM) | Hierarchical HY Zeolite | 100 °C, 5.0 MPa CO pressure | Achieved 95.94% DMM conversion and 92.04% selectivity to methyl methoxyacetate (MMAc). Products analyzed online with a GC-2014C (HP-FFAP column, FID). | mdpi.com |

| Reaction of Methylal and Formic Acid | Molecular Sieve | 135 °C, 2 MPa, 7 hours | Yield of methyl methoxyacetate was determined to be 81% by GC analysis of the final liquid product. | google.com |

| Reaction of Methylal and Formic Acid | Aluminum Chloride | 120 °C, 2 MPa, 4 hours | GC analysis showed a methyl methoxyacetate yield of 80%. | google.com |

| Vapor-Phase Carbonylation of DMM | Faujasite (FAU) Zeolite | 393 K, 3 atm total pressure | Quantified MMAc, DMM, methyl formate (B1220265), and dimethyl ether using an Agilent 6890n GC with an HP-PLOT Q column and FID. Achieved up to 79% selectivity to MMAc. | escholarship.org |

Computational Analytical Chemistry for Data Interpretation

The analysis of chemical reactions and complex mixtures, such as those encountered in the synthesis of methyl methoxyacetate, often generates vast and intricate datasets from spectroscopic and chromatographic instruments. frontiersin.orgfip.org Computational analytical chemistry, specifically through the use of chemometrics, offers a suite of mathematical and statistical tools to extract meaningful information from this complex data. fip.orgbia-analytical.com Chemometrics is used to identify unseen patterns, filter noise, and reveal relationships within multifaceted spectral or chromatographic data. frontiersin.orgbia-analytical.com

Commonly used chemometric techniques include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. frontiersin.org PCA is an unsupervised pattern recognition method used to reduce the dimensionality of multivariate data. frontiersin.org In the context of spectroscopic analysis (e.g., FTIR, NIR, NMR), PCA can transform a large set of correlated variables (like absorbance values at different wavenumbers) into a smaller set of uncorrelated variables known as principal components (PCs). frontiersin.org These PCs capture the maximum variance in the data, allowing for the visualization of sample groupings, trends, or outliers, which can be correlated with different reaction conditions or product compositions. frontiersin.orgresearchgate.net

Partial Least Squares (PLS) regression is a supervised method used to build predictive models. frontiersin.org It correlates spectral or chromatographic data (X-variables) with known reference data or properties of interest (Y-variables), such as the concentration of methyl methoxyacetate or its intermediates. frontiersin.orgfip.org For instance, a PLS model can be calibrated using FTIR spectra of reaction mixtures with known compositions and then used to rapidly predict the concentration of components in new, unknown samples. fip.org This approach is faster than traditional chromatographic analysis and can be implemented for real-time reaction monitoring. researchgate.net

These chemometric models are essential for interpreting the complex outputs from modern analytical instruments. They enable researchers to move beyond simple compound identification to a more holistic understanding of the chemical system, including the quantification of components in a mixture and the classification of samples based on their chemical fingerprints. bia-analytical.comresearchgate.net

Table 2: Common Chemometric Techniques and Their Applications in Analytical Data Interpretation

| Chemometric Technique | Type | Primary Application | Example of Use | Reference |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, dimensionality reduction, pattern recognition, sample grouping. | Grouping spectral data from different stages of a reaction to identify distinct chemical phases. | frontiersin.org |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative analysis, building calibration models to predict concentrations or properties. | Developing a model from NIR spectra to quantify the yield of an esterification reaction. | frontiersin.orgfip.org |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classification of samples into predefined groups. | Classifying essential oil samples into different chemotypes based on their GC-MS profiles. | researchgate.net |

| Artificial Neural Networks (ANN) | Supervised | Non-linear modeling and classification. | Classifying grape samples by variety and ripeness using FTIR data. | frontiersin.org |

Q & A

Basic: What are the recommended synthesis methods for methylmethoxyacetate, and how can intermediates be characterized?

This compound synthesis typically involves esterification and etherification steps. A common route begins with reacting 2-methoxybenzoic acid with ethylene glycol under acidic conditions to form an intermediate ester. Subsequent etherification with phenoxyethanol derivatives yields the final product . Characterization of intermediates and products requires spectroscopic methods:

- NMR spectroscopy (¹H and ¹³C) to confirm ester and ether linkages.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- First Aid :

- Inhalation : Immediate removal to fresh air; seek medical attention if symptoms persist.

- Skin Contact : Wash with soap and water for 15 minutes.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.